3-Ethylindol-4-ol
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Overview
Description
3-Ethylindol-4-ol is an organic compound belonging to the indole family, characterized by a fused ring structure consisting of a benzene ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylindol-4-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole structure . Another method includes the cyclization of ortho-nitrotoluene derivatives followed by reduction and subsequent functionalization to introduce the ethyl group at the 3-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of methanesulfonic acid as a catalyst and methanol as a solvent .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylindol-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
3-Ethylindol-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: this compound is used in the production of dyes, pigments, and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethylindol-4-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: The compound can activate or inhibit signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Indole: The parent compound of 3-Ethylindol-4-ol, widely studied for its biological activities.
3-Methylindole: Similar in structure but with a methyl group instead of an ethyl group at the 3-position.
5-Hydroxyindole: Another indole derivative with a hydroxyl group at the 5-position, known for its role in serotonin metabolism.
Uniqueness of this compound:
Structural Uniqueness: The presence of an ethyl group at the 3-position and a hydroxyl group at the 4-position provides unique chemical properties and reactivity.
Biological Activity: Its specific interactions with molecular targets make it a valuable compound for therapeutic research.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-ethyl-1H-indol-4-ol |
InChI |
InChI=1S/C10H11NO/c1-2-7-6-11-8-4-3-5-9(12)10(7)8/h3-6,11-12H,2H2,1H3 |
InChI Key |
PQVXMLVQIIFESF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C(=CC=C2)O |
Origin of Product |
United States |
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